molecular formula C10H13NO2 B1315384 6-Methoxychroman-4-amine CAS No. 81816-60-6

6-Methoxychroman-4-amine

Cat. No.: B1315384
CAS No.: 81816-60-6
M. Wt: 179.22 g/mol
InChI Key: APTWFKUWDZQXHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxychroman-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-2-hydroxyacetophenone with an appropriate amine source under acidic or basic conditions to form the chromanone ring . The reaction conditions often involve temperatures ranging from 80°C to 120°C and may require catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methoxychroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted chromanone compounds .

Mechanism of Action

The mechanism of action of 6-Methoxychroman-4-amine involves its interaction with various molecular targets and pathways. It is known to exert its effects by:

Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTWFKUWDZQXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510002
Record name 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81816-60-6
Record name 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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